molecular formula C10H11BrN2 B3039356 2-(6-bromo-1H-indol-2-yl)ethanamine CAS No. 1018637-87-0

2-(6-bromo-1H-indol-2-yl)ethanamine

Cat. No.: B3039356
CAS No.: 1018637-87-0
M. Wt: 239.11 g/mol
InChI Key: BKDLPOGROBEOJM-UHFFFAOYSA-N
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Description

“2-(6-bromo-1H-indol-2-yl)ethanamine” is a compound with the CAS Number: 96624-18-9 . It has a molecular weight of 239.11 . The compound is also known as 6-bromotryptamine . It is a yellow to brown solid and is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The linear formula of “this compound” is C10H11BrN2 . The Inchi Code is 1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 .


Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 239.11 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Anticancer Properties

2,2‐bis(6‐bromo‐1H‐indol‐3‐yl) ethanamine, a marine bisindole alkaloid, has demonstrated anticancer properties in several tumor cell lines. The pro-apoptotic activity of this compound is maintained with N‐methylated bisindole alkaloid and bromine atoms, making it a potential candidate for developing new derivatives with strong anticancer properties. This activity is mediated through mitochondrial pathways, highlighting its relevance in molecular therapies targeting cancer cells (Burattini et al., 2022).

Antimicrobial Activity

Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. This research underscores the potential of these derivatives as effective antimicrobial agents (Kumbhare et al., 2013).

Biofilm Inhibition

The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have been studied for their effectiveness against Staphylococcus aureus biofilms. Specifically, these compounds have shown promise as potential antibiotic adjuvants and anti-biofilm agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings (Campana et al., 2020).

Efflux Pump Inhibition

1‐(1H‐Indol‐3‐yl)ethanamine derivatives have been shown to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump. These findings indicate the potential of these compounds as efflux pump inhibitors, a crucial mechanism in combating antibiotic resistance (Héquet et al., 2014).

Enzyme Inhibition

2-(1H-indol-3-yl)ethylthiourea derivatives have displayed significant inhibition against Gram-positive cocci, highlighting their potential as enzyme inhibitors. These compounds have also shown inhibitory effects on the S. aureus topoisomerase IV decatenation activity and DNA gyrase supercoiling activity (Sanna et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Future Directions

A study has shown that a fluorinated analogue of marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has potential as an anti-biofilm agent and antibiotic adjuvant against Staphylococcus aureus . This suggests that “2-(6-bromo-1H-indol-2-yl)ethanamine” and its analogues could have potential applications in the treatment of bacterial infections .

Properties

IUPAC Name

2-(6-bromo-1H-indol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLPOGROBEOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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